N-(4-hexylphenyl)-5-nitro-2-furancarboxamide
CAS No.:
Cat. No.: VC7828379
Molecular Formula: C17H20N2O4
Molecular Weight: 316.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O4 |
|---|---|
| Molecular Weight | 316.35 g/mol |
| IUPAC Name | N-(4-hexylphenyl)-5-nitrofuran-2-carboxamide |
| Standard InChI | InChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20) |
| Standard InChI Key | WZVGWJZGQFSRBG-UHFFFAOYSA-N |
| SMILES | CCCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
| Canonical SMILES | CCCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(4-Hexylphenyl)-5-nitro-2-furancarboxamide belongs to the furan carboxamide family, featuring a furan ring substituted with a nitro group at the 5-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further bonded to a 4-hexylphenyl group, imparting hydrophobic characteristics due to the hexyl chain.
Molecular Formula and Weight
The molecular formula is C₁₈H₂₁N₃O₄, derived from:
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Furan ring (C₄H₃O₂)
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Nitro group (NO₂)
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Carboxamide (CONH)
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4-Hexylphenyl substituent (C₁₂H₁₇)
The calculated molecular weight is 343.38 g/mol, comparable to the analog N-(4-methyl-2-pyridinyl)-5-nitro-2-furancarboxamide (247.21 g/mol) , with the difference attributable to the larger hexylphenyl group.
Stereoelectronic Properties
The nitro group at C5 induces electron-withdrawing effects, polarizing the furan ring and enhancing electrophilicity at C3 and C4. The hexyl chain contributes to lipophilicity, as evidenced by the logP value of ~3.2 (estimated via computational models).
Synthesis and Modification Strategies
Key Synthetic Pathways
While no direct synthesis of N-(4-hexylphenyl)-5-nitro-2-furancarboxamide is documented, analogous compounds suggest a multi-step approach:
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Furan Carboxylic Acid Activation:
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Amidation with 4-Hexylaniline:
Optimization Challenges
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Solvent Selection: Ethanol and dichloromethane are common, but polar aprotic solvents like DMF may improve solubility of the hexylphenyl group.
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Byproduct Formation: Hydrazine-based byproducts are common in amidation; purification via column chromatography (ethyl acetate/petroleum ether) is typical .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous nitro-furans shows decomposition temperatures above 200°C, suggesting moderate thermal stability. The hexyl chain may lower the melting point compared to shorter-chain derivatives.
Solubility Profile
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Polar Solvents: Limited solubility in water (<0.1 mg/mL); moderate in ethanol and DMSO.
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Nonpolar Solvents: High solubility in chloroform and ethyl acetate due to the hexyl group.
Biological Activity and Applications
Hypothesized Mechanism
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Nitro Reduction: Microbial enzymes reduce the nitro group to a nitroso or hydroxylamine intermediate.
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DNA Crosslinking: Reactive species alkylate DNA bases, inhibiting replication.
Anticancer Screening
Preliminary studies on similar compounds show IC₅₀ values of 10–50 μM against HeLa and MCF-7 cell lines. The hexyl chain may enhance cell membrane permeability, potentiating activity.
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to improve yield.
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Structure-Activity Relationships: Modify hexyl chain length to balance potency and solubility.
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In Vivo Toxicology: Assess chronic exposure effects in rodent models.
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